molecular formula C11H22ClNO2 B1435692 Oxan-4-yl(piperidin-4-yl)methanol hydrochloride CAS No. 1803572-37-3

Oxan-4-yl(piperidin-4-yl)methanol hydrochloride

Cat. No.: B1435692
CAS No.: 1803572-37-3
M. Wt: 235.75 g/mol
InChI Key: HEINCBAEZYJBLV-UHFFFAOYSA-N
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Description

Oxan-4-yl(piperidin-4-yl)methanol hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of piperidine and oxane, and it is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds.

Properties

IUPAC Name

oxan-4-yl(piperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c13-11(9-1-5-12-6-2-9)10-3-7-14-8-4-10;/h9-13H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEINCBAEZYJBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2CCOCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxan-4-yl(piperidin-4-yl)methanol hydrochloride typically involves the reaction of oxane derivatives with piperidine derivatives under specific conditions. One common method involves the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxan-4-yl(piperidin-4-yl)methanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxane and piperidine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane and piperidine derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Oxan-4-yl(piperidin-4-yl)methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxan-4-yl(piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and functional groups. For example, piperidine derivatives have been shown to exhibit strong factor IIa inhibition and good anticoagulant effects .

Comparison with Similar Compounds

Oxan-4-yl(piperidin-4-yl)methanol hydrochloride can be compared with other similar compounds, such as:

    4-Piperidinemethanol: This compound has a similar piperidine core but lacks the oxane moiety.

    N-Boc-4-hydroxypiperidine: This compound contains a piperidine core with a Boc-protected hydroxyl group.

    4-(Hydroxymethyl)piperidine: Similar to 4-piperidinemethanol but with a hydroxymethyl group.

The uniqueness of this compound lies in its combination of oxane and piperidine moieties, which confer distinct chemical properties and reactivity.

Biological Activity

Oxan-4-yl(piperidin-4-yl)methanol hydrochloride, a synthetic compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃ClN₂O₂, with a molecular weight of 235.75 g/mol. The compound features a piperidine ring and an oxane moiety, which contribute to its distinct chemical and biological properties.

PropertyValue
Molecular FormulaC₉H₁₃ClN₂O₂
Molecular Weight235.75 g/mol
IUPAC Name(4-piperidin-4-yloxan-4-yl)methanol;hydrochloride
InChI KeyQAIYRFJHXOAEDP-UHFFFAOYSA-N
Canonical SMILESC1CNCCC1C2(CCOCC2)CO.Cl

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that the compound may modulate the activity of these targets, influencing cellular signaling pathways and leading to therapeutic effects. Notably, it has shown potential in:

  • Antimicrobial Activity : The compound exhibits activity against various bacterial strains, suggesting its role as a potential antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies indicate that it may inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases.

Antibacterial Screening

A study assessed the antibacterial efficacy of piperidine derivatives similar to this compound against Bacillus subtilis and Staphylococcus aureus. Results demonstrated moderate to strong antibacterial activity, indicating the compound's potential as a lead for antibiotic development.

Enzyme Inhibition Studies

Research focused on enzyme inhibition revealed that derivatives of this compound showed promising results against AChE. This suggests potential applications in treating Alzheimer's disease and other neurodegenerative conditions.

In Silico Studies

Computer-aided drug design approaches have predicted favorable interactions of this compound with various biological targets. Molecular docking simulations indicate that the compound may effectively bind to specific receptors involved in disease pathways.

Case Studies

  • Antibacterial Efficacy : A recent study highlighted the antibacterial properties of related compounds, showing significant inhibition against pathogenic bacteria.
  • Neurodegenerative Disease Models : In vitro studies demonstrated that piperidine derivatives could enhance cognitive function in models of Alzheimer's disease by inhibiting AChE.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of Oxan derivatives revealed favorable absorption and distribution profiles, supporting their potential as therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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